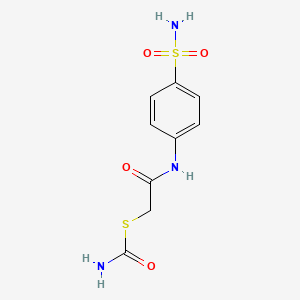
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both carbamoyl and sulfamoyl functional groups. This compound has garnered interest due to its potential inhibitory effects on certain enzymes, making it a subject of study in medicinal chemistry and biochemistry .
Preparation Methods
The synthesis of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, involving the use of aliphatic, benzylic, vinylic, and aromatic acyl chlorides . Industrial production methods may vary, but they often follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . By inhibiting these enzymes, the compound can affect various physiological processes, including pH regulation and metabolic pathways . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and inhibits enzyme activity.
Comparison with Similar Compounds
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.
Methazolamide: Another sulfonamide-based inhibitor with similar applications.
Properties
CAS No. |
5433-36-3 |
|---|---|
Molecular Formula |
C9H11N3O4S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
S-[2-oxo-2-(4-sulfamoylanilino)ethyl] carbamothioate |
InChI |
InChI=1S/C9H11N3O4S2/c10-9(14)17-5-8(13)12-6-1-3-7(4-2-6)18(11,15)16/h1-4H,5H2,(H2,10,14)(H,12,13)(H2,11,15,16) |
InChI Key |
BPAXRYQNRRJRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


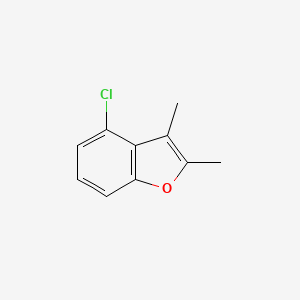
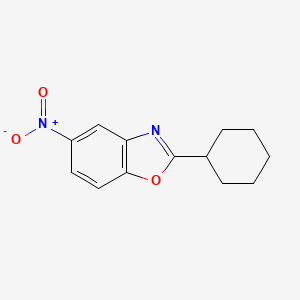
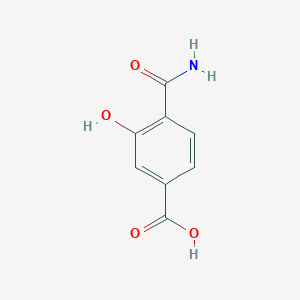
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

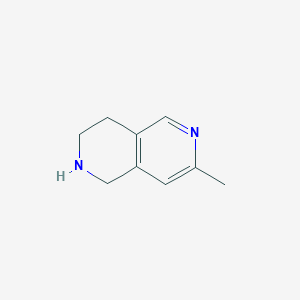
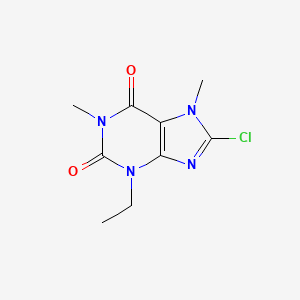
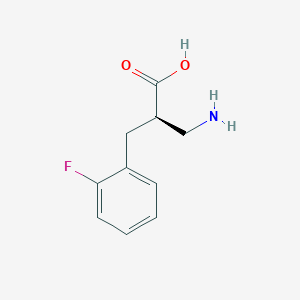
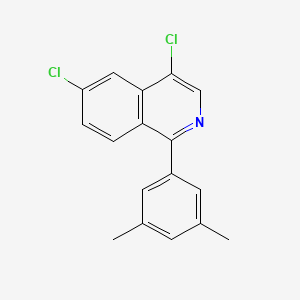
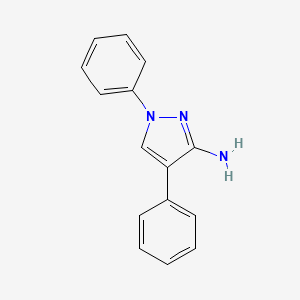
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
